1,4-Benzodioxin

CAS No.: 255-37-8

Cat. No.: VC1661088

Molecular Formula: C8H6O2

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 255-37-8 |

|---|---|

| Molecular Formula | C8H6O2 |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | 1,4-benzodioxine |

| Standard InChI | InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |

| Standard InChI Key | HPARLNRMYDSBNO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)OC=CO2 |

| Canonical SMILES | C1=CC=C2C(=C1)OC=CO2 |

Introduction

Chemical Properties and Structure

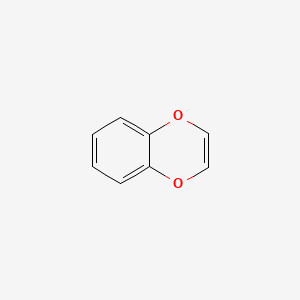

1,4-Benzodioxin has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol . Its structure consists of a benzene ring fused with a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. The heterocyclic ring contains a double bond, distinguishing it from the saturated 1,4-benzodioxan.

The IUPAC name for this compound is 1,4-benzodioxine . Its structure can be represented by the following SMILES notation:

And its InChI representation is:

InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H

The presence of the double bond in the heterocyclic ring makes 1,4-Benzodioxin more rigid and planar compared to 1,4-Benzodioxan, which affects its chemical reactivity and biological interactions. The unsaturated dioxin ring contributes to the compound's aromaticity and influences its electronic properties.

Synthesis Methods

-

Oxidation of 1,4-Benzodioxan to introduce the double bond in the heterocyclic ring

-

Cyclization reactions involving appropriately substituted benzene derivatives and reagents that can form the unsaturated dioxin ring

-

Ring-closing reactions of properly functionalized precursors

In contrast, the synthesis of the related 1,4-Benzodioxan and its derivatives is well-documented in the literature. Various approaches include:

-

Oxidative coupling of phenols with phenylpropenes as described by Merlini and Zanarotti

-

Coupling reactions using silver(I) oxide in benzene to couple phenols, giving 1,4-benzodioxane products

-

Reactions involving 2-bromo-3-oxypropionates and phenols to create the 1,4-benzodioxane structure

-

Six-step synthesis starting from gallic acid for creating 1,4-benzodioxane-6-carboxylic acid amide analogs

These synthetic routes for 1,4-Benzodioxan could potentially be adapted to synthesize 1,4-Benzodioxin through additional steps to introduce unsaturation in the heterocyclic ring.

Derivatives and Related Compounds

The most closely related compound to 1,4-Benzodioxin is its 2,3-dihydro derivative, 1,4-Benzodioxan (2,3-dihydro-1,4-benzodioxin), which has been extensively studied and has numerous applications in medicinal chemistry .

Other related derivatives include:

-

Substituted 1,4-Benzodioxins, such as 2-ethyl-1,4-benzodioxine mentioned in the scientific literature

-

1,4-Benzodioxan-6-amine (C8H9NO2), which has applications in synthetic chemistry

-

Benzo[b] dioxin-2(3H)-one, a lactone derivative with the molecular formula C8H6O3

-

1,4-Benzodioxan-6-carboxylic acid derivatives, which have been synthesized for medicinal chemistry applications

-

2-(chloromethyl)-2,3-dihydro-1,4-Benzodioxin, which can serve as a synthetic intermediate

The 1,4-Benzodioxan scaffold has been extensively used in medicinal chemistry, particularly for developing compounds with activity at various receptors including α1-adrenergic receptors, serotonin receptors, and neuronal nicotinic receptors .

Biological Activity and Pharmacological Properties

-

Adrenergic Receptor Activity: Many 1,4-Benzodioxan derivatives act as antagonists at α1-adrenergic receptors, with varying degrees of subtype selectivity . For example, compound 14 mentioned in research findings showed selective α1D-AR antagonist properties .

-

Serotonergic Activity: Some derivatives have shown activity at serotonin receptors, particularly as 5-HT1A receptor agonists .

-

Anticancer Properties: Certain 1,4-Benzodioxan derivatives have demonstrated cytotoxic effects against cancer cells, including prostate cancer cell lines (PC-3) . Compound 13 mentioned in structure-activity relationship studies showed potential as an anticancer agent .

-

Anti-inflammatory Properties: The anti-inflammatory properties of compounds containing the benzo-1,4-dioxane subunit have been studied, as mentioned in chemical property databases .

-

Neuroprotective Effects: Some derivatives, particularly those acting as 5-HT1A receptor agonists, have potential neuroprotective properties that could be beneficial in treating neurological disorders .

-

Lignan Natural Products: 1,4-Benzodioxan-containing lignans from natural sources have exhibited various biological activities, including antioxidant and anticancer properties. The review of 1,4-benzodioxane lignan natural products highlights their diverse biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume